Cas no 1024061-54-8 (Ethyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate)
Ethyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate
- ETHYL 4-(INDOL-2-YLCARBONYL)PIPERAZINECARBOXYLATE
- Z100648856
-
- MDL: MFCD03839451
- Inchi: 1S/C16H19N3O3/c1-2-22-16(21)19-9-7-18(8-10-19)15(20)14-11-12-5-3-4-6-13(12)17-14/h3-6,11,17H,2,7-10H2,1H3
- InChI Key: KDGJKNKKDNHUNC-UHFFFAOYSA-N
- SMILES: O(CC)C(N1CCN(C(C2=CC3C=CC=CC=3N2)=O)CC1)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 22
- Rotatable Bond Count: 3
- Complexity: 421
- XLogP3: 2.5
- Topological Polar Surface Area: 65.6
Ethyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB163902-1 g |
Ethyl 4-(indol-2-ylcarbonyl)piperazinecarboxylate |
1024061-54-8 | 1g |
€211.30 | 2023-05-08 | ||
| abcr | AB163902-5 g |
Ethyl 4-(indol-2-ylcarbonyl)piperazinecarboxylate |
1024061-54-8 | 5g |
€377.50 | 2023-05-08 | ||
| abcr | AB163902-10 g |
Ethyl 4-(indol-2-ylcarbonyl)piperazinecarboxylate |
1024061-54-8 | 10g |
€482.50 | 2023-05-08 | ||
| abcr | AB163902-1g |
Ethyl 4-(indol-2-ylcarbonyl)piperazinecarboxylate; . |
1024061-54-8 | 1g |
€211.30 | 2024-06-10 | ||
| abcr | AB163902-5g |
Ethyl 4-(indol-2-ylcarbonyl)piperazinecarboxylate; . |
1024061-54-8 | 5g |
€377.50 | 2024-06-10 | ||
| abcr | AB163902-10g |
Ethyl 4-(indol-2-ylcarbonyl)piperazinecarboxylate; . |
1024061-54-8 | 10g |
€482.50 | 2024-06-10 |
Ethyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate Suppliers
Ethyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate Related Literature
-
Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
-
Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on Ethyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate
Ethyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate (CAS 1024061-54-8): A Comprehensive Overview
Ethyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate (CAS 1024061-54-8) is a novel heterocyclic compound that has garnered significant attention in pharmaceutical research and medicinal chemistry. This piperazine-indole hybrid molecule combines the structural features of both indole and piperazine moieties, creating a unique scaffold with potential biological activities. The compound's molecular formula is C16H19N3O3, with a molecular weight of 301.34 g/mol.
The growing interest in indole derivatives and piperazine-containing compounds in drug discovery makes Ethyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate particularly relevant to current research trends. Many researchers are investigating similar heterocyclic compounds for CNS applications, as these structural motifs frequently appear in compounds targeting neurological pathways. The ethyl carboxylate group adds an interesting dimension to the molecule's properties, potentially influencing its pharmacokinetic profile.
From a synthetic chemistry perspective, CAS 1024061-54-8 represents an excellent example of modern molecular hybridization strategies. The compound's structure suggests it could serve as a valuable intermediate in pharmaceutical synthesis or as a scaffold for further derivatization. Recent publications indicate growing interest in such hybrid molecules for drug discovery, particularly in areas addressing unmet medical needs.
The physicochemical properties of Ethyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate make it suitable for various research applications. Its moderate molecular weight and balanced lipophilicity suggest good drug-like properties, a crucial consideration in medicinal chemistry. The presence of both hydrogen bond donors and acceptors in its structure may contribute to interesting molecular interactions with biological targets.
In the context of current pharmaceutical trends, this compound aligns with the search for new chemical entities with improved bioavailability. The piperazine moiety often enhances water solubility, while the indole component may contribute to membrane permeability—a combination that researchers frequently seek in CNS-active compounds. These characteristics make 1024061-54-8 particularly interesting for neuroscience research applications.
The synthetic accessibility of Ethyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate adds to its appeal as a research chemical. Standard protocols for amide bond formation and piperazine derivatization can be employed in its preparation, making it accessible to most synthetic chemistry laboratories. This accessibility supports its potential as a versatile building block in medicinal chemistry programs.
Market analysis shows increasing demand for specialized heterocyclic building blocks like CAS 1024061-54-8, particularly in contract research organizations and academic institutions engaged in drug discovery. The compound's unique structure positions it well in the growing market for innovative research chemicals, with potential applications spanning multiple therapeutic areas.
Quality control aspects of Ethyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate are crucial for research applications. Reputable suppliers typically provide comprehensive characterization data including HPLC purity, NMR spectra, and mass spectrometry confirmation. These quality measures ensure researchers can confidently incorporate this compound into their structure-activity relationship studies.
From a safety perspective, proper handling procedures should be followed when working with 1024061-54-8, as with all research chemicals. While not classified as hazardous under standard regulations, appropriate laboratory safety practices should always be maintained. Researchers should consult the material safety data sheet for specific handling recommendations.
The future research potential of Ethyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate appears promising. Its structural features suggest possible exploration as a pharmacophore in various therapeutic contexts. The compound's modular design allows for systematic structural modifications, enabling comprehensive medicinal chemistry optimization studies.
In conclusion, CAS 1024061-54-8 represents an interesting and versatile compound at the intersection of medicinal chemistry and drug discovery. Its unique combination of indole and piperazine moieties, along with the ethyl carboxylate functionality, creates numerous possibilities for research applications. As the pharmaceutical industry continues to explore novel heterocyclic compounds, Ethyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate stands out as a valuable tool for scientific investigation and potential therapeutic development.
1024061-54-8 (Ethyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)